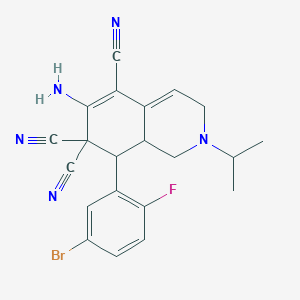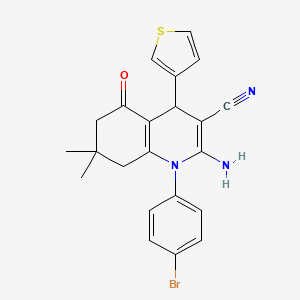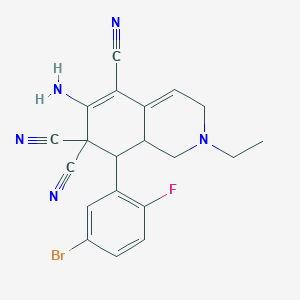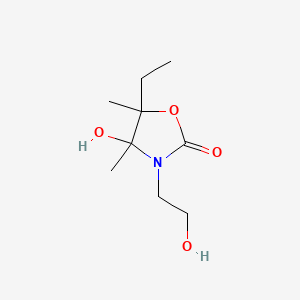![molecular formula C16H13N5O6 B4289495 N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trinitroaniline](/img/structure/B4289495.png)
N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trinitroaniline
Descripción general
Descripción
N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trinitroaniline, commonly known as Trinitrophenethylamine or TNE, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. TNE is a member of the family of nitroaromatic compounds, which are known for their explosive properties. However, TNE is unique in that it exhibits a range of biochemical and physiological effects that have attracted researchers to explore its potential applications.
Mecanismo De Acción
The mechanism of action of TNE is not fully understood, but it is believed to involve the activation of certain signaling pathways in cells. TNE has been shown to activate the protein kinase C (PKC) signaling pathway, which is involved in various cellular processes such as cell growth and differentiation. TNE has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in regulating the immune response and inflammation.
Biochemical and Physiological Effects:
TNE has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that TNE can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. TNE has also been shown to exhibit anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines. In addition, TNE has been shown to inhibit the growth of certain bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TNE in lab experiments is its ability to selectively target certain signaling pathways, making it a potential candidate for drug development. However, TNE is also known to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments. In addition, TNE is a relatively unstable compound and can decompose over time, requiring careful handling and storage.
Direcciones Futuras
There are several future directions for the study of TNE. One direction is the development of TNE-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the exploration of TNE's potential as a herbicide for agricultural applications. Additionally, further studies are needed to fully understand the mechanism of action of TNE and its potential applications in materials science.
Aplicaciones Científicas De Investigación
TNE has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, TNE has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development. In agriculture, TNE has been studied for its potential use as a herbicide due to its ability to inhibit the growth of certain weeds. In materials science, TNE has been explored for its potential use in the development of high-performance explosives and propellants.
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trinitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O6/c22-19(23)11-7-14(20(24)25)16(15(8-11)21(26)27)17-6-5-10-9-18-13-4-2-1-3-12(10)13/h1-4,7-9,17-18H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJUHHGUMHIUBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-amino-8-cyano-2-(4-fluorobenzylidene)-7-(4-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate](/img/structure/B4289412.png)
![1-(2-iodobenzoyl)-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B4289428.png)
![2-(2-chloro-6-fluorophenyl)-1-(4-fluorobenzoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B4289429.png)



![N-(2-nitrophenyl)-2-[(3-phenyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B4289456.png)
![2-(phenylthio)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4289457.png)


![ethyl 4-[2-(2-methoxy-2-oxoethoxy)-1-naphthyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4289479.png)
![5,14-bis(3-chloro-2-methylphenyl)-9-phenyl-5,14-diazapentacyclo[9.5.2.0~2,10~.0~3,7~.0~12,16~]octadeca-9,17-diene-4,6,13,15-tetrone](/img/structure/B4289488.png)
![ethyl 6-methyl-4-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4289492.png)
![5-(3-chlorobenzylidene)-3-{[(2,5-dichlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B4289501.png)